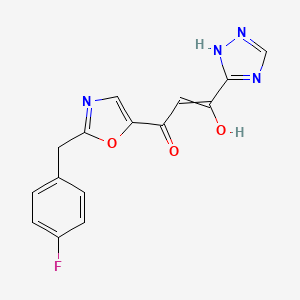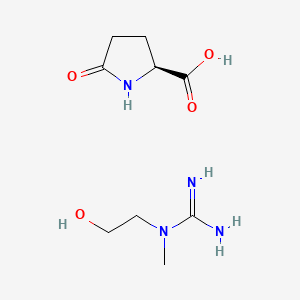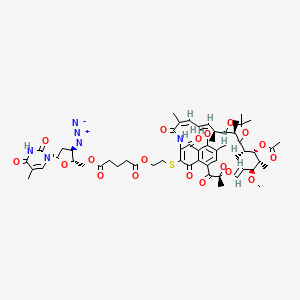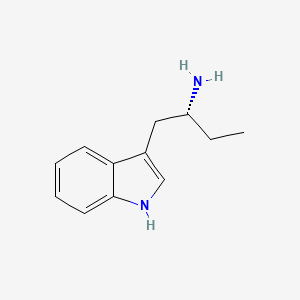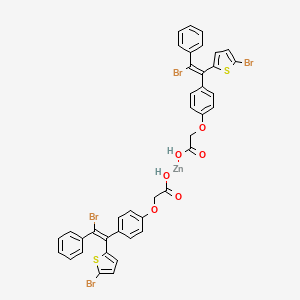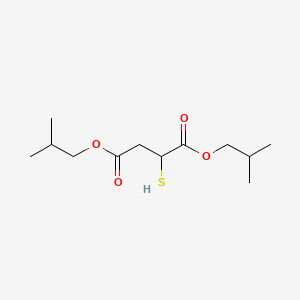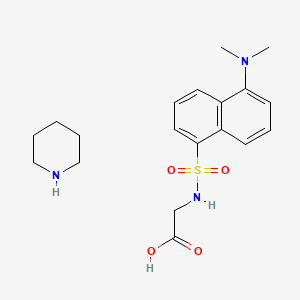
2,2,4,4-Tetrabutyl-7-hydroxy-1,3,5,2,4-trioxadistannonane-6,9-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,4,4-Tetrabutyl-7-hydroxy-1,3,5,2,4-trioxadistannonane-6,9-dione is a complex organotin compound known for its unique structure and properties This compound is characterized by the presence of two tin atoms within a trioxadistannonane ring, which is further substituted with butyl groups and a hydroxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,4-Tetrabutyl-7-hydroxy-1,3,5,2,4-trioxadistannonane-6,9-dione typically involves the reaction of tetrabutylstannane with specific organic precursors under controlled conditions. One common method involves the reaction of tetrabutylstannane with a suitable diketone in the presence of a base, such as sodium hydroxide, to facilitate the formation of the trioxadistannonane ring. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization to obtain the desired product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2,2,4,4-Tetrabutyl-7-hydroxy-1,3,5,2,4-trioxadistannonane-6,9-dione can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced under specific conditions to yield different organotin derivatives.
Substitution: The butyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or aryl halides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a diketone derivative, while substitution reactions can produce a variety of organotin compounds with different functional groups.
Aplicaciones Científicas De Investigación
2,2,4,4-Tetrabutyl-7-hydroxy-1,3,5,2,4-trioxadistannonane-6,9-dione has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.
Biology: The compound’s organotin structure makes it a candidate for studying biological interactions and potential antimicrobial properties.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Industry: It is used in the production of advanced materials, such as coatings and composites, due to its unique chemical properties.
Mecanismo De Acción
The mechanism by which 2,2,4,4-Tetrabutyl-7-hydroxy-1,3,5,2,4-trioxadistannonane-6,9-dione exerts its effects is primarily through its ability to form stable complexes with other molecules. The tin atoms in the compound can coordinate with various ligands, facilitating catalytic reactions. The hydroxy group can participate in hydrogen bonding, further stabilizing the compound’s interactions with other molecules. These properties make it an effective catalyst and a versatile compound in various chemical processes.
Comparación Con Compuestos Similares
Similar Compounds
2,2,6,6-Tetramethylheptane-3,5-dione: Known for its β-diketone structure, it is used in similar applications but lacks the organotin component.
Tetrabutylstannane: A simpler organotin compound used in organic synthesis but does not have the trioxadistannonane ring structure.
Uniqueness
2,2,4,4-Tetrabutyl-7-hydroxy-1,3,5,2,4-trioxadistannonane-6,9-dione is unique due to its dual tin atoms within a trioxadistannonane ring, which imparts distinct chemical properties and reactivity. This makes it more versatile and effective in certain catalytic and synthetic applications compared to similar compounds.
Propiedades
Número CAS |
85702-85-8 |
|---|---|
Fórmula molecular |
C20H40O6Sn2 |
Peso molecular |
613.9 g/mol |
Nombre IUPAC |
2,2,4,4-tetrabutyl-7-hydroxy-1,3,5,2,4-trioxadistannonane-6,9-dione |
InChI |
InChI=1S/C4H6O5.4C4H9.O.2Sn/c5-2(4(8)9)1-3(6)7;4*1-3-4-2;;;/h2,5H,1H2,(H,6,7)(H,8,9);4*1,3-4H2,2H3;;;/q;;;;;;2*+1/p-2 |
Clave InChI |
MYSOUECRFAEIOD-UHFFFAOYSA-L |
SMILES canónico |
CCCC[Sn]1(OC(=O)CC(C(=O)O[Sn](O1)(CCCC)CCCC)O)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


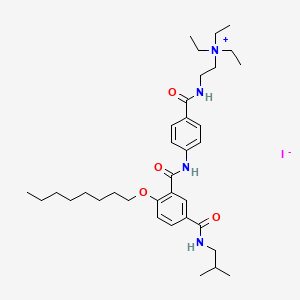
![Ethyl formate;2-[2-(2-sulfanylethoxy)ethoxy]ethanethiol](/img/structure/B12692162.png)
